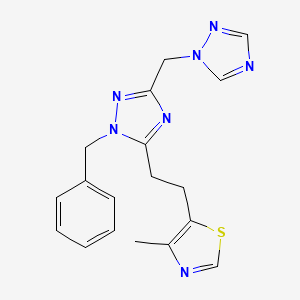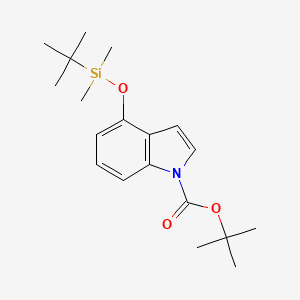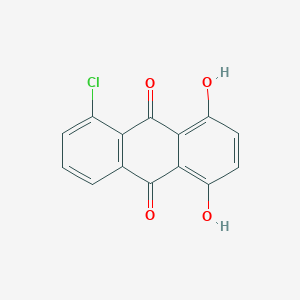
5-Chloro-1,4-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound belongs to the anthraquinone family, which is characterized by its anthracene core structure with quinone functional groups.
- Anthraquinones are widely used in various applications due to their unique properties, including color, fluorescence, and biological activity.
5-Chloro-1,4-dihydroxyanthracene-9,10-dione: is a chemical compound with the molecular formula . It is also referred to as .
準備方法
Synthetic Routes: The synthesis of 5-Chloro-1,4-dihydroxyanthracene-9,10-dione involves chlorination of 1,4-dihydroxyanthraquinone. Chlorine gas or chlorinating agents can be used for this purpose.
Reaction Conditions: The chlorination reaction typically occurs under acidic conditions, using Lewis acids or other catalysts.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves batch or continuous processes with optimized reaction conditions.
化学反応の分析
Reactivity: 5-Chloro-1,4-dihydroxyanthracene-9,10-dione undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: Used as a precursor for dyes and pigments due to its chromophoric properties.
Biology: Employed as a fluorescent DNA dye (e.g., DRAQ5®) for live or fixed cell imaging .
Medicine: Investigated for potential therapeutic applications, although specific uses are still being explored.
Industry: Used in the paper industry for lignin degradation and increased pulp yield .
作用機序
- The exact mechanism by which 5-Chloro-1,4-dihydroxyanthracene-9,10-dione exerts its effects depends on its specific application.
- In biological systems, it may interact with DNA or other cellular components, affecting cellular processes.
類似化合物との比較
Uniqueness: Its chlorine substitution pattern distinguishes it from other anthraquinones.
Similar Compounds: Other anthraquinones include 1,4-dihydroxyanthraquinone, alizarin, and purpurin.
特性
CAS番号 |
245064-92-0 |
|---|---|
分子式 |
C14H7ClO4 |
分子量 |
274.65 g/mol |
IUPAC名 |
5-chloro-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7ClO4/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,16-17H |
InChIキー |
GJSWNAQTLFQZCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


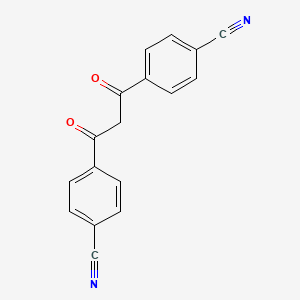
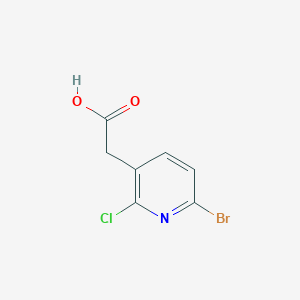
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
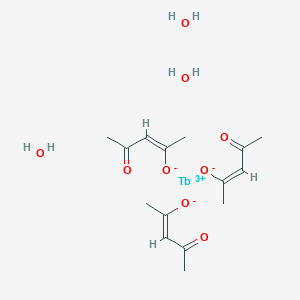
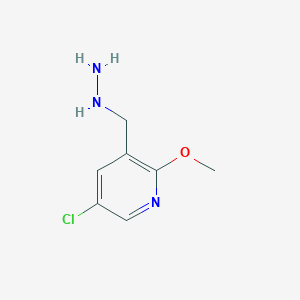
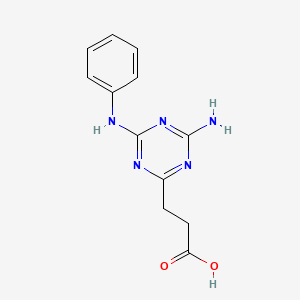
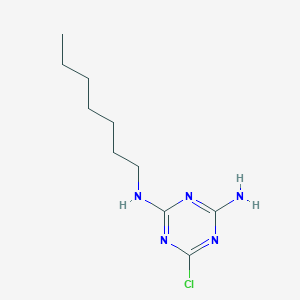
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
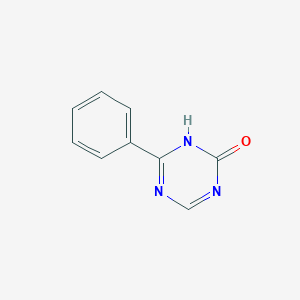
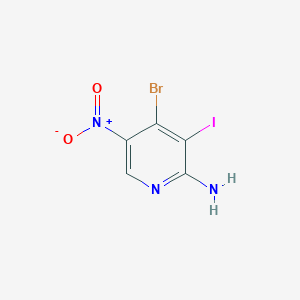
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
